molecular formula C18H19NO B3026641 (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one CAS No. 1038924-70-7

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Cat. No.: B3026641
CAS No.: 1038924-70-7
M. Wt: 265.3
InChI Key: AFMGAVDATRJOJG-DYVFJYSZSA-N
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Description

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one, also known as BMS-986177, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Receptor Affinity Studies

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one and related compounds have been studied for their affinity to receptors such as the 5-HT(2A) receptor. For instance, Gerasimov et al. (1999) explored the stereochemical preferences of compounds with pyrrolidine moieties, noting a significant preference for R enantiomers in binding assays. These findings suggest potential applications in studying receptor-ligand interactions and pharmacodynamics (Gerasimov et al., 1999).

Pharmacological Profiling

Compounds incorporating the this compound structure have been investigated for their pharmacological profiles. For example, Ogawa et al. (2002) examined R-96544, a novel 5-HT(2A) receptor antagonist, revealing its effects on platelet aggregation and serotonin-induced responses. Such research highlights the utility of these compounds in developing new therapeutic agents (Ogawa et al., 2002).

Chemical Synthesis and Scale-Up

The synthesis of related pyrrolidine derivatives, such as (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid was detailed by Yoshida et al. (1996). This research is valuable for understanding the synthesis and scale-up of complex organic compounds, which can have wide applications in drug development and chemical research (Yoshida et al., 1996).

Design and Synthesis in Medicinal Chemistry

The design and synthesis of compounds containing pyrrolidine rings, akin to this compound, have implications in medicinal chemistry. For instance, Gao et al. (2015) employed a scaffold hopping strategy to develop novel histamine H3 receptor antagonists, underscoring the role of such structures in drug discovery (Gao et al., 2015).

Exploration in Antimicrobial Agents

Sato et al. (2002) conducted studies on carbapenems with a pyrrolidinylthio side chain, focusing on their structure-activity relationships against various strains like MRSA. This research demonstrates the application of pyrrolidine derivatives in the development of new antimicrobial agents (Sato et al., 2002).

Properties

IUPAC Name

(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGAVDATRJOJG-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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